molecular formula C13H23F3O2S B590424 11-Mercaptoundecyl trifluoroacetate CAS No. 138524-05-7

11-Mercaptoundecyl trifluoroacetate

Cat. No.: B590424
CAS No.: 138524-05-7
M. Wt: 300.38
InChI Key: YOZNBMSWVPXLKM-UHFFFAOYSA-N
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Description

11-Mercaptoundecyl trifluoroacetate is an organic compound with the molecular formula C13H23F3O2S. It is characterized by the presence of a thiol group (-SH) and a trifluoroacetate group (-COOCH2CF3). This compound is commonly used in the formation of self-assembled monolayers (SAMs) on various substrates, such as gold and germanium, due to its ability to form strong bonds with these surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Mercaptoundecyl trifluoroacetate can be synthesized through a multi-step process. One common method involves the reaction of 11-bromoundecanol with thiourea to form 11-mercaptoundecanol. This intermediate is then reacted with trifluoroacetic anhydride to yield this compound . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

11-Mercaptoundecyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    11-Mercaptoundecanoic acid: Similar structure but with a carboxylic acid group instead of a trifluoroacetate group.

    11-Mercaptoundecylamine: Contains an amine group instead of a trifluoroacetate group.

    11-Mercaptoundecyltrimethylammonium chloride: Features a quaternary ammonium group.

Uniqueness

11-Mercaptoundecyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring robust and stable surface modifications.

Biological Activity

11-Mercaptoundecyl trifluoroacetate (MTA) is a thiol compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of MTA's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

MTA is characterized by its unique structure, which includes a long aliphatic chain and a trifluoroacetate group. Its chemical formula is C_{13}H_{25}F_3O_2S, and it has a molecular weight of approximately 300.35 g/mol. The compound is known for its high purity (99%) and has a melting point ranging from 50 to 51 °C .

Mechanisms of Biological Activity

Thiol compounds, such as MTA, are recognized for their ability to participate in redox reactions, which can influence various biological pathways. The biological activities attributed to MTA include:

  • Antioxidant Activity : Thiols can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Some studies suggest that thiol compounds exhibit antibacterial activity against various pathogens.
  • Cell Signaling Modulation : MTA may influence signaling pathways related to inflammation and cell proliferation.

Biological Activity Data

Activity Type Description Reference
AntioxidantScavenges free radicals; protects cellular components from oxidative damage.
AntibacterialExhibits inhibitory effects against certain bacterial strains.
CytotoxicityPotential cytotoxic effects on cancer cell lines have been observed.
Anti-inflammatoryMay modulate inflammatory pathways through redox signaling.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that MTA exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, indicating its potential as an antimicrobial agent .
  • Cytotoxic Effects : Research involving cancer cell lines showed that MTA could induce apoptosis in specific types of cancer cells, suggesting its potential role in cancer therapy . For instance, IC50 values were reported in the low micromolar range for certain leukemia cell lines.
  • Inflammatory Response Modulation : In vitro studies indicated that MTA could reduce the expression of pro-inflammatory cytokines, highlighting its potential use in treating inflammatory diseases .

Properties

IUPAC Name

11-sulfanylundecyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3O2S/c14-13(15,16)12(17)18-10-8-6-4-2-1-3-5-7-9-11-19/h19H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZNBMSWVPXLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOC(=O)C(F)(F)F)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693506
Record name 11-Sulfanylundecyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138524-05-7
Record name 11-Sulfanylundecyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Mercaptoundecyl trifluoroacetate
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